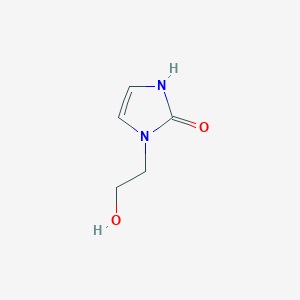
1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 1-ethyl-2-methylpyrazole with an iodinating agent. One common method is the reaction of 1-ethyl-2-methylpyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it back to its precursor pyrazole.
Substitution: The iodide ion can be substituted with other nucleophiles to form different pyrazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like chloride, bromide, or acetate can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: 1-Ethyl-2-methylpyrazole.
Substitution: Different pyrazolium salts depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-methylpyrazole: The precursor to 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide.
1-Methyl-2-ethylpyrazolium chloride: A similar pyrazolium salt with a chloride ion instead of iodide.
1-Phenyl-2-methylpyrazolium bromide: Another pyrazolium salt with a different substituent and halide ion.
Uniqueness
This compound is unique due to its specific combination of ethyl and methyl groups on the pyrazolium ring and the presence of the iodide ion. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51278-23-0 |
|---|---|
Molecular Formula |
C6H13IN2 |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
1-ethyl-2-methyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C6H12N2.HI/c1-3-8-6-4-5-7(8)2;/h4,6H,3,5H2,1-2H3;1H |
InChI Key |
QWMVRQZTJYXGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1C=CCN1C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)



![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)


![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


